molecular formula C16H30F2O2 B13582763 2,2-Difluoro-hexadecanoic acid

2,2-Difluoro-hexadecanoic acid

Cat. No.: B13582763
M. Wt: 292.40 g/mol
InChI Key: HGVDJVRXKWKSJP-UHFFFAOYSA-N
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Description

2,2-Difluoro-hexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30F2O2. It is a derivative of hexadecanoic acid (palmitic acid) where two hydrogen atoms at the second carbon are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-hexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents are effective for converting carboxylic acids to their corresponding gem-difluorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-hexadecanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Its unique properties make it a useful tool for studying lipid metabolism and interactions.

    Medicine: Fluorinated fatty acids like 2,2-Difluoro-hexadecanoic acid may have potential as therapeutic agents or diagnostic tools.

    Industry: It can be used in the development of specialized materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-hexadecanoic acid exerts its effects is not fully understood. it is known that fluorinated fatty acids can interact with various molecular targets and pathways. For example, they may inhibit enzymes involved in lipid metabolism or alter membrane properties due to their unique chemical structure .

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid (Palmitic acid): The non-fluorinated parent compound.

    2,2-Difluoroethyl acetate: Another fluorinated compound with similar properties.

Uniqueness

2,2-Difluoro-hexadecanoic acid is unique due to the presence of two fluorine atoms at the second carbon position. This modification imparts distinct chemical and physical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterpart .

Properties

Molecular Formula

C16H30F2O2

Molecular Weight

292.40 g/mol

IUPAC Name

2,2-difluorohexadecanoic acid

InChI

InChI=1S/C16H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20)

InChI Key

HGVDJVRXKWKSJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)(F)F

Origin of Product

United States

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